molecular formula C19H13FN4O5S B2441113 4-(4-fluorobenzenesulfonamido)-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 886907-89-7

4-(4-fluorobenzenesulfonamido)-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide

Cat. No. B2441113
CAS RN: 886907-89-7
M. Wt: 428.39
InChI Key: MQTHCPRRMDGLIL-UHFFFAOYSA-N
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Description

Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . Furan and its derivatives are promising alternative building units due to their desirable properties such as smaller heteroatom size, more electronegative heteroatom, and larger dipole moment .


Synthesis Analysis

Furan derivatives can be synthesized from various sulfur ylides and alkynes . For instance, polysubstituted furans can be prepared in moderate to good yields from various sulfonium acylmethylides and alkyl acetylenic carboxylates .


Molecular Structure Analysis

The smaller oxygen atom in furan results in a planar conjugated backbone with negligible torsion (dihedral angle < 0.1°) determined by density functional theory .


Chemical Reactions Analysis

Furan is a π-excessive heterocycle and hence prefers electrophilic substitution reactions. At the same time, it behaves chemically as a typical diene and exhibits greater reactivity towards addition reactions .


Physical And Chemical Properties Analysis

Furan and its derivatives show a higher degree of conjugation with reduced twisting between adjacent units, smaller π-stacking distance, and improved solubility .

Scientific Research Applications

Antioxidant Activity

Benzofurans and their derivatives have been recognized for their antioxidant potential. These compounds can scavenge free radicals, protect cells from oxidative stress, and contribute to overall health. Research suggests that certain benzofuran derivatives exhibit significant antioxidant activity .

Future Directions

Furan and its derivatives are being increasingly explored as potential replacements for fossil resources by inexpensive and renewable starting materials such as starch, cellulose, proteins, and vegetable oils, with the aim to develop a more sustainable bio-based economy .

properties

IUPAC Name

4-[(4-fluorophenyl)sulfonylamino]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13FN4O5S/c20-13-5-9-15(10-6-13)30(26,27)24-14-7-3-12(4-8-14)17(25)21-19-23-22-18(29-19)16-2-1-11-28-16/h1-11,24H,(H,21,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQTHCPRRMDGLIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13FN4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-fluorobenzenesulfonamido)-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide

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